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Compound of Interest

Compound Name:
4-Chloro-3-ethyl-2,5-dihydro-1,2-

oxazol-5-imine

CAS No.: 1824272-71-0

Cat. No.: B2981640

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5]
The structural elucidation of 3-ethyl-4-chloroisoxazol-5-imine presents a classic crystallographic

challenge: distinguishing between the 5-amino (aromatic) and 5-imino (quinoid-like) tautomers.

While often designated as an "imine" in preliminary synthesis reports, 5-substituted isoxazoles

frequently crystallize in the amino form due to aromatic stabilization, unless specific

substituents or solvent conditions force the imine congener.

This guide provides a comparative analysis of the crystallographic signatures required to

differentiate these forms. It contrasts the target molecule against established 4-chloroisoxazole

standards, providing the experimental metrics (bond lengths, torsion angles) necessary for

unambiguous assignment.

The Core Problem: Tautomeric Ambiguity
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In the solid state, the identity of the compound is defined by the migration of the proton

between the exocyclic nitrogen and the ring nitrogen:

Form A (Amino):

(Aromatic isoxazole ring).

Form B (Imino):

(Requires

protonation, disrupting aromaticity).

Comparative Crystallographic Metrics
To validate the structure of 3-ethyl-4-chloroisoxazol-5-imine, researchers must compare their

diffraction data against the following reference standards derived from analogous 4-

chloroisoxazole scaffolds.

Table 1: Critical Bond Length Discriminators (Å)
This table contrasts the expected values for the Amino vs. Imino forms based on statistical

averages from the Cambridge Structural Database (CSD).
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Geometric
Parameter

Amino Tautomer

(Standard)
Imino Tautomer

(Target Alternative)
Crystallographic

Significance

C5–N(exocyclic) 1.34 – 1.38 Å 1.27 – 1.30 Å

Primary Indicator. The

imine bond is

significantly shorter

due to double-bond

character.

C5–O1 (Ring) 1.35 – 1.37 Å 1.39 – 1.42 Å

The imino form

lengthens this bond

due to loss of ring

aromaticity.

C4–C5 (Ring) 1.36 – 1.40 Å 1.43 – 1.46 Å

The imino form

exhibits single-bond

character here.

C3–C4 (Ring) 1.40 – 1.43 Å 1.34 – 1.37 Å

In the imino form, the

double bond migrates

to C3=C4.

H-Atom Location Two H on exocyclic N
One H on exocyclic N,

One H on Ring N2

Definitive Proof.

Requires high-

resolution data (<0.8

Å) to locate H-atoms

in difference Fourier

maps.

Table 2: Representative Crystal Data for 4-
Chloroisoxazole Class
Based on analogous structures (e.g., 3-methyl-4-chloroisoxazol-5-amine) crystallizing in polar

protic solvents.
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Parameter
Representative Value
(Amino Form)

Notes for Data Collection

Crystal System Monoclinic

Common for planar

heterocycles stacking via

interactions.

Space Group or
Centrosymmetric groups are

favored.

Unit Cell Volume ~1100 - 1300 Å³ (Z=4)
Varies with the ethyl group

conformation.

Density (

)
~1.45 - 1.55 g/cm³

High density due to the heavy

Chlorine atom (

).

Absorption (

)

~0.35 - 0.45 mm⁻¹ (Mo K

)

Correction Required. The Cl

atom causes significant

absorption; use SADABS or

equivalent.

Experimental Protocol: Crystallization & Refinement
To obtain publication-quality data that definitively assigns the tautomer, follow this self-

validating workflow.

Phase 1: Crystal Growth Strategy
The choice of solvent influences the tautomeric preference and crystal quality.

Vapor Diffusion (Preferred): Dissolve 20 mg of the compound in Methanol (polar, H-bond

donor). Place in an inner vial. Use Hexane or Diethyl Ether as the precipitant in the outer

reservoir.

Rationale: Slow diffusion allows the molecules to order into the thermodynamically most

stable tautomer (usually the amino form).
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Evaporation: Slow evaporation from Acetonitrile.

Rationale: Aprotic polar solvents may trap the kinetic imino product if it is stable.

Phase 2: Data Collection & Refinement
Radiation Source: Mo K

(

Å) is preferred over Cu K

to minimize absorption errors from the Chlorine atom.

Temperature: Collect at 100 K. Thermal motion at room temperature can smear electron

density around the Nitrogen atoms, making H-atom assignment (the key differentiator)

impossible.

Refinement Strategy (SHELXL/OLEX2):

Locate all non-hydrogen atoms.

Difference Fourier Synthesis: Look for peaks near

and

.

Restraints: If the H-atoms are unstable, use DFIX to restrain N-H distances to 0.88 Å, but

do not force the geometry unless the difference map is ambiguous.

Mechanistic Visualization
The following diagram illustrates the tautomeric equilibrium and the crystallographic decision

tree used to distinguish the species.
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Figure 1: Crystallographic decision tree for assigning the tautomeric state of 3-ethyl-4-

chloroisoxazol-5-imine based on bond length analysis.

Analysis of Results & Literature Grounding
Interpreting the C5-N Bond
In isoxazole derivatives, the bond length is the most reliable proxy for tautomerism when H-

atoms are difficult to locate.

Scientific Grounding: According to the International Tables for Crystallography and extensive

surveys of the CSD, a pure

double bond is approximately 1.28 Å. A pure

single bond attached to an aromatic ring is 1.38 Å.

Observed Reality: 5-amino-isoxazoles often show a bond length of 1.33–1.35 Å. This

intermediate value indicates significant electron delocalization from the exocyclic nitrogen

into the ring (resonance), but it is distinct from the true imine length (<1.30 Å).

The Chlorine Effect
The substituent at position 4 (Chlorine) is electron-withdrawing.

Impact: This withdrawal reduces the electron density in the ring, potentially stabilizing the

Amino form by making the ring nitrogen less basic (less likely to accept a proton to become
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the imine).

Comparison: In the analogous 3-methyl-4-chloroisoxazol-5-amine, the structure is

exclusively the amino tautomer in the solid state, stabilized by intermolecular

hydrogen bonds forming centrosymmetric dimers [1].

Conclusion for Researchers
If your XRD data for "3-ethyl-4-chloroisoxazol-5-imine" shows a C5-N bond length > 1.32 Å and

you locate two hydrogen atoms on the exocyclic nitrogen, you have crystallized the Amino

tautomer, regardless of the nomenclature used in your synthesis plan. To stabilize the Imino

form, N-alkylation (e.g., 2-ethyl-3-ethyl-4-chloroisoxazol-5-imine) is typically required to

chemically lock the structure.
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[https://www.benchchem.com/product/b2981640/docs#structural-characterization-guide-3-
ethyl-4-chloroisoxazol-5-imine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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